molecular formula C18H19BrN2S B4807328 1-BENZYL-4-(4-BROMOBENZENECARBOTHIOYL)PIPERAZINE

1-BENZYL-4-(4-BROMOBENZENECARBOTHIOYL)PIPERAZINE

Cat. No.: B4807328
M. Wt: 375.3 g/mol
InChI Key: JLPIWKNGEVSKFT-UHFFFAOYSA-N
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Description

1-BENZYL-4-(4-BROMOBENZENECARBOTHIOYL)PIPERAZINE is a complex organic compound that belongs to the class of piperazine derivatives Piperazines are known for their diverse pharmacological properties and are often used in medicinal chemistry for the development of various therapeutic agents

Preparation Methods

The synthesis of 1-BENZYL-4-(4-BROMOBENZENECARBOTHIOYL)PIPERAZINE typically involves multi-step organic reactions. One common synthetic route includes the reaction of piperazine with benzyl chloride to form 1-benzylpiperazine. This intermediate is then reacted with 4-bromobenzoyl chloride under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like ethanol and catalysts to facilitate the reaction .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-BENZYL-4-(4-BROMOBENZENECARBOTHIOYL)PIPERAZINE undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form corresponding amines.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives.

Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-BENZYL-4-(4-BROMOBENZENECARBOTHIOYL)PIPERAZINE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-BENZYL-4-(4-BROMOBENZENECARBOTHIOYL)PIPERAZINE involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, which can modulate various biological pathways. For instance, it may act as an inhibitor of acetylcholinesterase, thereby affecting neurotransmission in the nervous system .

Comparison with Similar Compounds

1-BENZYL-4-(4-BROMOBENZENECARBOTHIOYL)PIPERAZINE can be compared with other piperazine derivatives such as:

The uniqueness of this compound lies in its specific bromobenzene and carbothioyl functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

(4-benzylpiperazin-1-yl)-(4-bromophenyl)methanethione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19BrN2S/c19-17-8-6-16(7-9-17)18(22)21-12-10-20(11-13-21)14-15-4-2-1-3-5-15/h1-9H,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLPIWKNGEVSKFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=S)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19BrN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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